
1-(2,4-Difluorophenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Difluorophenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde, or 2,4-DFP-p-TPC, is a novel aldehyde that has recently gained attention in the scientific community due to its potential applications in research. It is a highly reactive molecule, and its versatile reactivity and unique properties make it an attractive target for synthesis and application in the laboratory.
科学研究应用
2,4-DFP-p-TPC has a variety of potential applications in scientific research. It has been used as a model compound for the study of aldehyde reactivity, and its unique properties make it an attractive target for synthesis and application in the laboratory. It has also been used in the synthesis of new materials, such as polymers and complex molecules. Additionally, 2,4-DFP-p-TPC has been used as a starting material for the synthesis of other compounds, such as 2,4-difluorobenzaldehyde and 2,4-difluorobenzophenone.
作用机制
The reactivity of 2,4-DFP-p-TPC is due to its ability to form strong hydrogen bonds with other molecules. This allows it to form complexes with other molecules, which can then be used for a variety of purposes. For example, it can be used to catalyze reactions, such as the oxidation of organic compounds. Additionally, its reactivity allows it to be used as a catalyst for the synthesis of new molecules.
Biochemical and Physiological Effects
2,4-DFP-p-TPC has not been studied extensively in terms of its biochemical and physiological effects. However, it is known to be a highly reactive molecule, and its reactivity could potentially lead to the formation of toxic compounds. Therefore, it is important to exercise caution when handling 2,4-DFP-p-TPC in the laboratory.
实验室实验的优点和局限性
2,4-DFP-p-TPC has a number of advantages for laboratory experiments. It is relatively easy to synthesize, and its reactivity allows it to be used as a starting material for the synthesis of other compounds. Additionally, its reactivity allows it to be used as a catalyst for various reactions. However, there are also some limitations to the use of 2,4-DFP-p-TPC in the laboratory. Its reactivity could potentially lead to the formation of toxic compounds, and it is important to exercise caution when handling 2,4-DFP-p-TPC in the laboratory.
未来方向
There are a number of potential future directions for research involving 2,4-DFP-p-TPC. These include further investigation into its reactivity and its potential applications in the synthesis of new materials and complex molecules. Additionally, further research could be done to explore its potential as a catalyst for various reactions. Finally, further research could be done to explore its potential biochemical and physiological effects, and to ensure its safe use in the laboratory.
合成方法
2,4-DFP-p-TPC is synthesized from a variety of starting materials, including 2,4-difluorophenylhydrazine, p-tolualdehyde, and potassium hydroxide. The reaction begins with the formation of an imine, which is then converted to the corresponding hydrazone by reaction with p-tolualdehyde. The hydrazone is then oxidized with potassium hydroxide to form the aldehyde 2,4-DFP-p-TPC. The reaction is relatively simple and can be completed in a few hours.
属性
IUPAC Name |
1-(2,4-difluorophenyl)-3-(4-methylphenyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O/c1-11-2-4-12(5-3-11)17-13(10-22)9-21(20-17)16-7-6-14(18)8-15(16)19/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIKHDDSDAYSCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)-3-p-tolyl-1h-pyrazole-4-carbaldehyde | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

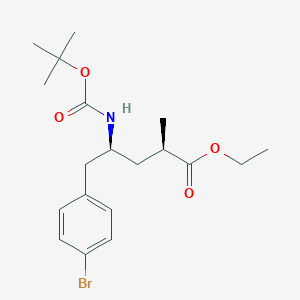
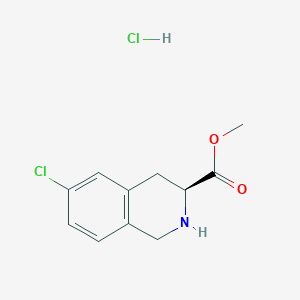

amine](/img/structure/B6338536.png)

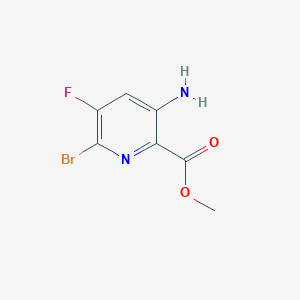

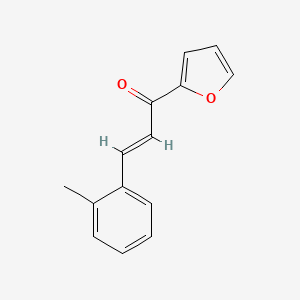
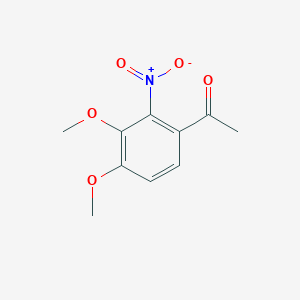
![(11bR)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis(2,4,6-trimethylphenyl)-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6338586.png)

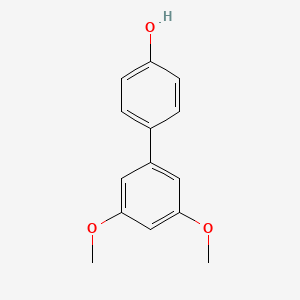
![3-Ethoxy-4-[(4-nitrobenzyl)amino]-3-cyclobuten-1,2-dione; 98%](/img/structure/B6338606.png)
